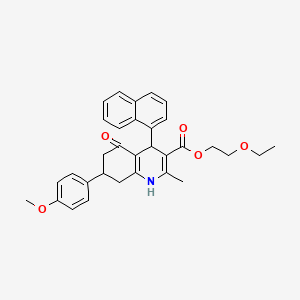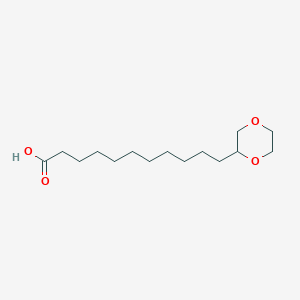![molecular formula C17H19ClO3 B5223685 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5223685.png)
1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the mechanism of action and physiological effects of β2-adrenergic receptors.
Mécanisme D'action
1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 selectively blocks β2-adrenergic receptors by binding to the receptor site and preventing the binding of endogenous ligands, such as epinephrine and norepinephrine. This blocks downstream signaling pathways, such as the cAMP pathway, leading to a decrease in intracellular cAMP levels. The blockade of β2-adrenergic receptors has various physiological effects, such as bronchoconstriction, decreased cardiac output, and decreased glucose metabolism.
Biochemical and Physiological Effects
1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 has various biochemical and physiological effects, depending on the tissue and cell type. In bronchial smooth muscle cells, 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 blocks β2-adrenergic receptors and causes bronchoconstriction. In cardiac cells, 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 decreases the contractility and heart rate by blocking β2-adrenergic receptors. In adipocytes, 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 decreases lipolysis by blocking β2-adrenergic receptors. In skeletal muscle cells, 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 decreases glucose uptake and metabolism by blocking β2-adrenergic receptors.
Avantages Et Limitations Des Expériences En Laboratoire
1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 is a selective β2-adrenergic receptor antagonist, which makes it an ideal tool to study the physiological effects of β2-adrenergic receptors. Its selectivity allows researchers to block β2-adrenergic receptors without affecting other adrenergic receptors. However, its selectivity also limits its use in studying the physiological effects of other adrenergic receptors. 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 is also limited by its solubility and stability, which can affect its potency and efficacy in experiments.
Orientations Futures
There are many future directions for the use of 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 in scientific research. One direction is the study of the role of β2-adrenergic receptors in cancer progression and metastasis. Another direction is the study of the role of β2-adrenergic receptors in the immune system and inflammation. 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 can also be used to study the physiological effects of β2-adrenergic receptors in different tissues and cell types. Finally, 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 can be used to develop new drugs that selectively target β2-adrenergic receptors for the treatment of various diseases.
Méthodes De Synthèse
1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 can be synthesized using a multistep process starting from 3-methylbenzene. The synthesis involves the reaction of 3-methylbenzene with chloroacetyl chloride to form 1-chloro-3-methylbenzene. The intermediate is then reacted with 2-(2-methoxy-4-methylphenoxy)ethanol in the presence of a base to form the final product, 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551.
Applications De Recherche Scientifique
1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 is widely used in scientific research to study the mechanism of action and physiological effects of β2-adrenergic receptors. It is used as a tool to block β2-adrenergic receptors selectively and study the downstream signaling pathways. 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 is also used to study the role of β2-adrenergic receptors in various physiological processes, such as bronchodilation, cardiac function, and glucose metabolism.
Propriétés
IUPAC Name |
1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-12-7-8-15(16(11-12)19-3)20-9-10-21-17-13(2)5-4-6-14(17)18/h4-8,11H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNJAVMXMVAGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=CC=C2Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B5223606.png)

![2-{3-[1-(5-fluoropentyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B5223619.png)
![1-(2-fluorophenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B5223624.png)

![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5223643.png)
![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5223658.png)
![3,3-diethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-3,4-dihydroisoquinoline sulfate](/img/structure/B5223663.png)
![3-[(2-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5223669.png)

![2-adamantyl[3-(dimethylamino)phenyl]amine](/img/structure/B5223673.png)

![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5223682.png)
